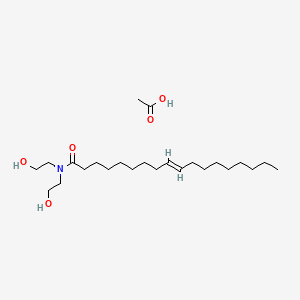
Bis(2-hydroxyethyl)(octadec-9-enoyl)ammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 302-135-3, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. The compound has a molecular formula of C7H5N3O6 and is commonly used in military and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions for each step involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous nitration in large reactors, followed by purification steps to remove any unreacted toluene and by-products. The final product is then crystallized and dried to obtain pure 2,4,6-trinitrotoluene.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes and other reduced products.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidation products include nitrobenzoic acids and other oxidized derivatives.
Reduction: Reduction products include aminodinitrotoluenes and other amine derivatives.
Substitution: Substitution products vary depending on the reagents used and the specific reaction conditions.
Applications De Recherche Scientifique
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products is ongoing.
Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.
Industry: It is used in the manufacturing of explosives and other industrial applications.
Mécanisme D'action
The mechanism of action of 2,4,6-trinitrotoluene primarily involves its explosive properties. When subjected to a shock or heat, it undergoes rapid decomposition, releasing a large amount of energy in the form of an explosion. The molecular targets and pathways involved in this process include the breaking of chemical bonds and the formation of gaseous products such as nitrogen, carbon dioxide, and water vapor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Comparison
2,4,6-trinitrotoluene is unique due to its high explosive power and stability compared to other nitroaromatic compounds. While 2,4-dinitrotoluene and 2,6-dinitrotoluene are also used in explosive formulations, they do not possess the same level of explosive energy as 2,4,6-trinitrotoluene. 1,3,5-trinitrobenzene, on the other hand, has similar explosive properties but is less commonly used due to its higher cost and more complex synthesis.
Propriétés
Numéro CAS |
94094-34-5 |
|---|---|
Formule moléculaire |
C22H43NO3.C2H4O2 C24H47NO5 |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
acetic acid;(E)-N,N-bis(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C22H43NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h9-10,24-25H,2-8,11-21H2,1H3;1H3,(H,3,4)/b10-9+; |
Clé InChI |
NXURWDLLVUKUHO-RRABGKBLSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





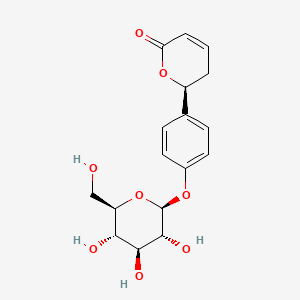
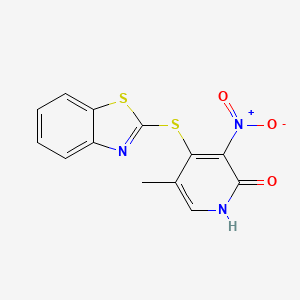

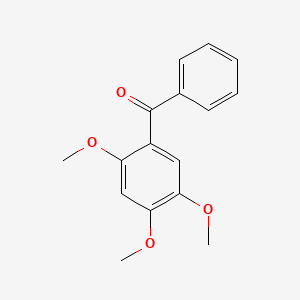
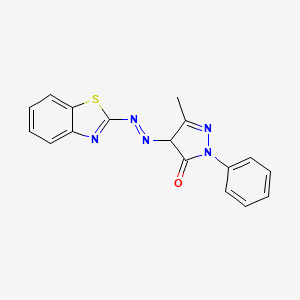




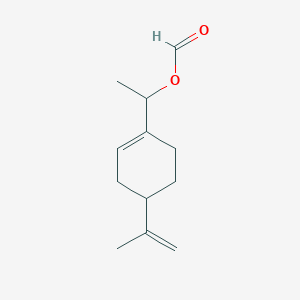
![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
